molecular formula C15H22O8 B14582659 acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol CAS No. 61440-69-5

acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol

Cat. No.: B14582659
CAS No.: 61440-69-5
M. Wt: 330.33 g/mol
InChI Key: PCDAYTORNANUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both acetic acid and a dihydro-indene diol moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Fischer indole synthesis, which uses hydrazine and ketones under acidic conditions to form the indole structure . The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the diol moiety into corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.

Scientific Research Applications

Acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diol moiety can form hydrogen bonds with active sites, while the methoxy groups may enhance lipophilicity, facilitating membrane penetration. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy groups and the dihydro-indene diol structure makes acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol unique

Properties

CAS No.

61440-69-5

Molecular Formula

C15H22O8

Molecular Weight

330.33 g/mol

IUPAC Name

acetic acid;5,6-dimethoxy-2,3-dihydro-1H-indene-1,2-diol

InChI

InChI=1S/C11H14O4.2C2H4O2/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2;2*1-2(3)4/h4-5,8,11-13H,3H2,1-2H3;2*1H3,(H,3,4)

InChI Key

PCDAYTORNANUPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.COC1=C(C=C2C(C(CC2=C1)O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.